molecular formula C17H20N2O5 B6498386 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one CAS No. 953256-00-3

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6498386
CAS No.: 953256-00-3
M. Wt: 332.4 g/mol
InChI Key: BDHGDKKRLBCTHZ-UHFFFAOYSA-N
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Description

The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one features a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 3 with a morpholine-ethanone moiety. This structure combines a heterocyclic aromatic system (oxazole) with electron-rich (dimethoxy) and polar (morpholine) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-21-14-4-3-12(9-16(14)22-2)15-10-13(18-24-15)11-17(20)19-5-7-23-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHGDKKRLBCTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one , also known by its CAS number 953159-49-4, is a complex organic molecule featuring an oxazole ring and a morpholine group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O4C_{19}H_{19}N_{3}O_{4}, with a molecular weight of approximately 357.36 g/mol. The structure includes functional groups that are known to interact with various biological targets, making it a candidate for further investigation.

PropertyValue
Molecular FormulaC19H19N3O4C_{19}H_{19}N_{3}O_{4}
Molecular Weight357.36 g/mol
CAS Number953159-49-4

Anticancer Potential

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, research on similar compounds shows that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the efficacy of such compounds in breast cancer models, demonstrating their ability to reduce tumor size and improve survival rates in vivo.

Toxicity Studies

A toxicity evaluation conducted using zebrafish and mice models showed that lower concentrations of the compound did not result in significant adverse effects. The study assessed parameters such as survival rates, hatching success, and behavioral responses in zebrafish, alongside hematological and biochemical markers in mice. Results indicated that while low doses were safe, higher concentrations led to observable toxicity, emphasizing the importance of dose management in therapeutic applications .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The oxazole moiety may interact with specific enzymes involved in cancer progression.
  • Receptor Modulation : The morpholine group could facilitate binding to receptors that regulate cell proliferation and apoptosis.
  • Oxidative Stress Induction : Some studies suggest that derivatives can increase oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Breast Cancer Inhibition : A derivative was tested against breast cancer cell lines, showing IC50 values indicating effective inhibition of cell growth.
  • Neuroprotective Effects : Another study reported neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule:

Compound Name/Identifier Key Structural Features Biological Activity/Application
Target Compound 1,2-oxazole, 3,4-dimethoxyphenyl, morpholine-ethanone Not reported (inferred potential)
Curcumin Analogs (e.g., 3e, 3d) Cyclopentanone/cyclohexanone, 3,4-dimethoxyphenyl groups Antioxidant, ACE inhibition, tyrosinase inhibition
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo...phenyl)urea 1,2-oxazole, morpholine-ethoxy linker, benzothiazole Antineoplastic
Verapamil 3,4-dimethoxyphenyl, tertiary amine, nitrile Calcium channel blocker
Triazole Derivatives (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids) 1,2,4-triazole, 3,4-dimethoxyphenyl, thioether linkage Toxicity predicted (non-toxic)

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